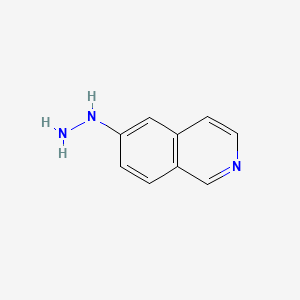

6-Hydrazinylisoquinoline

Übersicht

Beschreibung

6-Hydrazinylisoquinoline is a chemical compound that belongs to the class of isoquinolines, which are bicyclic aromatic compounds containing a pyridine ring fused to a benzene ring. The hydrazinyl group attached to the isoquinoline nucleus suggests that this compound could serve as an intermediate for further chemical transformations or possess biological activity due to the reactivity of the hydrazine moiety.

Synthesis Analysis

The synthesis of related isoquinoline derivatives has been reported through various methods. For instance, the synthesis of the 4,10-dihydro-3H-pyridazino[1,6-b]isoquinolin-10-one system was achieved by acid-catalyzed recyclization of benzohydrazides and subsequent reaction with hydrazine hydrate . Another study reported the synthesis of cis-1,3,4,6,7,11b-hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline, which involved multiple steps including acylation, cyclization, amination, and reduction processes . These methods highlight the complexity and versatility of synthetic approaches in the realm of isoquinoline chemistry.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones synthesized from 4-hydrazinylquinolin-2(1H)-ones was confirmed using these techniques, along with X-ray structure analysis and theoretical calculations . The presence of the hydrazinyl group in such compounds is likely to influence their molecular conformation and reactivity.

Chemical Reactions Analysis

Hydrazinylisoquinolines can undergo various chemical reactions, leading to the formation of new heterocyclic systems. For instance, 1-hydrazinyl-5,6,7,8-tetrahydroisoquinolines were synthesized and further transformed into triazolo[3,4-a]isoquinolines and pyrazolylisoquinolines through reactions with triethyl orthoformate and acetylacetone, respectively . Additionally, the reaction of arylhydrazinium chlorides with chloroquinoline carbaldehydes led to the formation of hydrazone and pyrazolo[3,4-b]quinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinylisoquinolines are influenced by their molecular structure. The regioselective synthesis of hydrazinylquinoline regio-isomers demonstrated the preference for substitution at specific positions on the quinoline ring, which can affect the compound's reactivity and physical properties . The presence of the hydrazinyl group can also impart unique chemical reactivity, making these compounds suitable for further functionalization.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Synthesis of Derivatives : Hydrazinylisoquinoline derivatives have been synthesized for various purposes. For instance, Kamal et al. (2011) synthesized pyrazolothienotetrahydroisoquinoline derivatives with potential antimicrobial properties (Kamal, Radwan, & Zaki, 2011). Similarly, Sirakanyan et al. (2013) explored the synthesis of triazolo- and tetrazolopyrimidines from hydrazino derivatives of cyclopentapyridine and tetrahydroisoquinoline, also evaluating their antimicrobial activity (Sirakanyan, Geronikaki, Spinelli, Hovakimyan, & Noravyan, 2013).

Antitubercular Agents : Mandewale et al. (2016) investigated zinc complexes of hydrazone derivatives bearing the 3,4-dihydroquinolin-2(1H)-one nucleus as new anti-tubercular agents (Mandewale, Kokate, Thorat, Sawant, & Yamgar, 2016).

Antimicrobial Studies : Mukhtar et al. (2022) worked on chalcones incorporating isoquinoline moiety and their antimicrobial activity (Mukhtar, Saleh, Hassaneen, Hafez, Hassan, Morsy, & Teleb, 2022).

Other Applications

- Cytotoxic Evaluation : Hernández-Vázquez and Miranda (2016) reported a protocol for synthesizing pyrazino[1,2-b]isoquinolines, with some compounds showing cytotoxic activity (Hernández-Vázquez & Miranda, 2016).

- Overcoming Biosynthesis Limitations : Inui et al. (2007) demonstrated the overexpression of Coptis japonica norcoclaurine 6-O-methyltransferase in cultured Eschscholzia californica, enhancing the production of benzylisoquinoline alkaloids, which include important analgesic and antimicrobial agents (Inui, Tamura, Fujii, Morishige, & Sato, 2007).

Safety And Hazards

Zukünftige Richtungen

While specific future directions for 6-Hydrazinylisoquinoline are not mentioned in the available resources, the field of chemical synthesis and drug discovery is continually evolving. New methods for synthesizing and modifying compounds like 6-Hydrazinylisoquinoline are being developed, and these compounds are being studied for potential applications in various fields .

Eigenschaften

IUPAC Name |

isoquinolin-6-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-9-2-1-8-6-11-4-3-7(8)5-9/h1-6,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHURBINDRVIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624414 | |

| Record name | 6-Hydrazinylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydrazinylisoquinoline | |

CAS RN |

912761-89-8 | |

| Record name | 6-Hydrazinylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydrazinylisoquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL4F368V3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1321941.png)